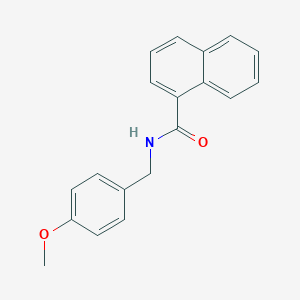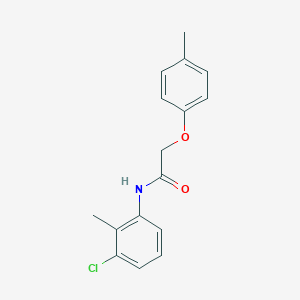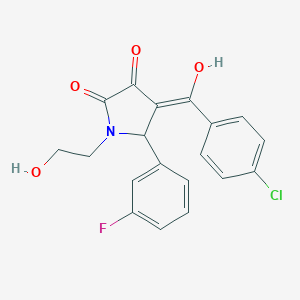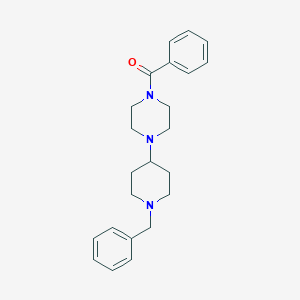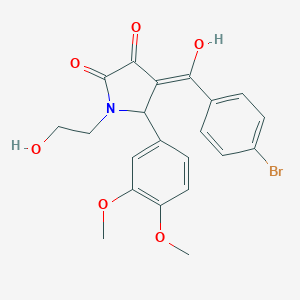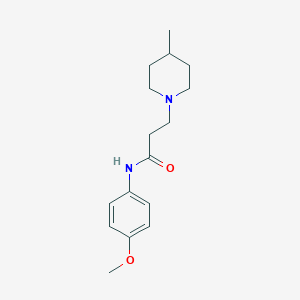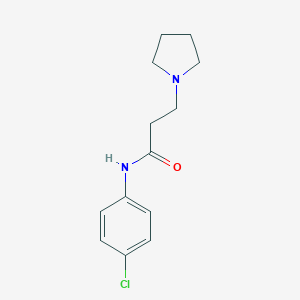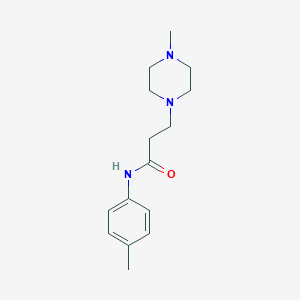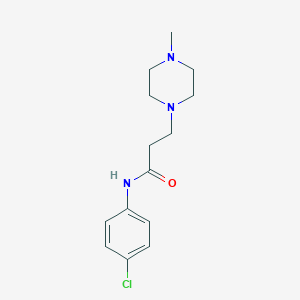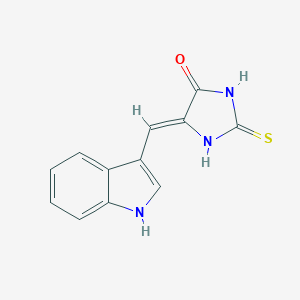![molecular formula C16H16N2O2S B249305 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol](/img/structure/B249305.png)
2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol involves the inhibition of the PI3K/Akt/mTOR pathway. This pathway plays a significant role in cell growth and proliferation, and its inhibition can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol can induce apoptosis in cancer cells by activating the caspase cascade. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol in lab experiments is its high potency and specificity towards cancer cells. However, one of the limitations of this compound is its low solubility, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol. One of the potential applications of this compound is in the development of new cancer therapies. Additionally, this compound can be used as a tool to study the PI3K/Akt/mTOR pathway and its role in cancer development. Further research is needed to explore the full potential of this compound in various fields of scientific research.
Conclusion:
In conclusion, 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol is a promising compound that has potential applications in various fields of scientific research. Its anti-cancer properties and mechanism of action make it a valuable tool for cancer research. Further research is needed to fully explore the potential of this compound and its future applications.
Méthodes De Synthèse
The synthesis method of 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol involves the reaction between 5-methoxy-2-mercaptobenzimidazole and 1-bromo-2-phenylethane in the presence of a base. The reaction proceeds through a substitution reaction, resulting in the formation of the desired product.
Applications De Recherche Scientifique
2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells.
Propriétés
Nom du produit |
2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol |
|---|---|
Formule moléculaire |
C16H16N2O2S |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol |
InChI |
InChI=1S/C16H16N2O2S/c1-20-12-7-8-13-14(9-12)18-16(17-13)21-10-15(19)11-5-3-2-4-6-11/h2-9,15,19H,10H2,1H3,(H,17,18) |
Clé InChI |
XWKDOGHUYSOXKX-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(C3=CC=CC=C3)O |
SMILES canonique |
COC1=CC2=C(C=C1)N=C(N2)SCC(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4E)-5-(4-chlorophenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B249225.png)
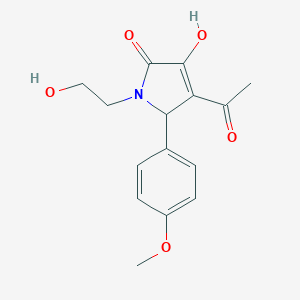
![5'-bromo-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B249228.png)
![7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B249229.png)
